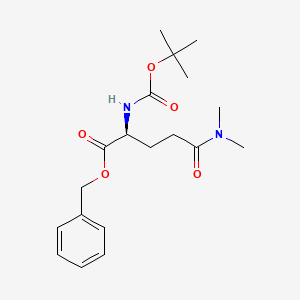![molecular formula C19H17N5O2S B2835128 N-(2-acetamidoethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 688792-52-1](/img/structure/B2835128.png)
N-(2-acetamidoethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds with a wide range of biological properties . They have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities .
Synthesis Analysis
Quinazolines can be synthesized through various methods. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be influenced by the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. The character of these reactions depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely depending on the specific derivative. For example, some derivatives have been described as yellow crystals .Aplicaciones Científicas De Investigación
Antiviral Properties
EU-0094007 exhibits potential antiviral properties due to its structural features. Researchers have explored its interaction with viral enzymes, such as HIV-1 protease inhibitors. By targeting the active site of the enzyme, this compound may inhibit viral replication and spread .
Antimalarial Activity
Studies have evaluated the antiplasmodial activity of EU-0094007 . Its unique chemical scaffold could make it a promising candidate for antimalarial drug development. Further investigations are needed to understand its mechanism of action and optimize its efficacy .
Heterocyclic Synthesis
EU-0094007 can serve as a precursor for synthesizing complex heterocycles. For instance:
- An efficient tandem route involving EU-0094007 derivatives has been developed for the synthesis of iodoisoquinoline-fused benzimidazole derivatives .
- A cascade method using Au(I)/Ag(I) catalysts leads to the one-pot synthesis of polycyclic heterocycles .
Chemical Biology and Drug Design
Understanding the binding interactions of EU-0094007 with biological targets (e.g., enzymes, receptors) is crucial. Computational studies can predict its binding affinity and guide drug design efforts. Researchers may explore modifications to enhance its pharmacological properties.
Mecanismo De Acción
Direcciones Futuras
Quinazoline derivatives continue to be a promising area of research due to their diverse pharmacological activities. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Furthermore, newer analogues with improved efficiency against sEH along with or without FLAP inhibition can be generated .
Propiedades
IUPAC Name |
N-(2-acetamidoethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-11(25)20-8-9-21-18(26)12-6-7-13-15(10-12)23-19(27)24-16-5-3-2-4-14(16)22-17(13)24/h2-7,10H,8-9H2,1H3,(H,20,25)(H,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZFSWMTSNLUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

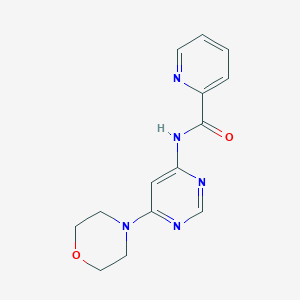

![3-Amino-1-thiaspiro[3.3]heptan-2-one;hydrochloride](/img/structure/B2835050.png)
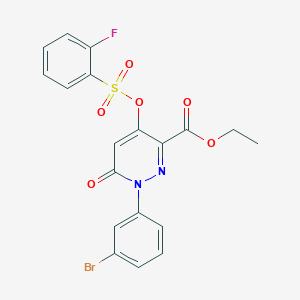
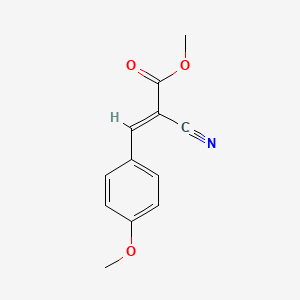


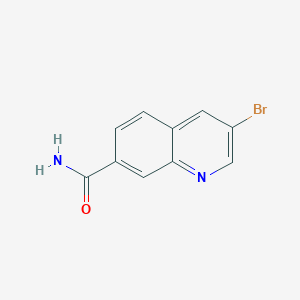
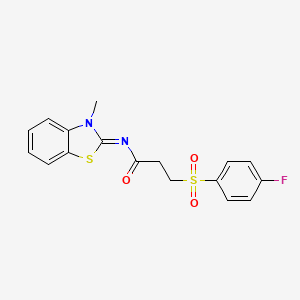
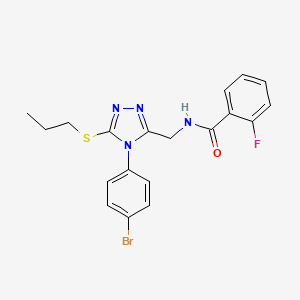
![N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2835064.png)
![2-Cyclopropyl-5-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2835065.png)
